molecular formula C7H4F2N2O4 B13576348 4-(Difluoromethyl)-5-nitronicotinic acid

4-(Difluoromethyl)-5-nitronicotinic acid

Cat. No.: B13576348
M. Wt: 218.11 g/mol
InChI Key: JEQWRRSDYFJZOW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-nitronicotinic acid is a heterocyclic compound that contains both a difluoromethyl group and a nitro group attached to a nicotinic acid core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-nitronicotinic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a nicotinic acid scaffold. One common method involves the difluoromethylation of a nicotinic acid derivative, followed by nitration. The difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone under conditions that promote the formation of the C–CF₂H bond . The nitration step is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes allow for better control over reaction conditions, such as temperature and residence time, which are critical for achieving high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-nitronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products

    Reduction: 4-(Difluoromethyl)-5-aminonicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives with extended conjugation.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-nitronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-5-nitronicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-5-aminonicotinic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(Difluoromethyl)-5-nitronicotinic acid is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and binding affinity, while the nitro group can participate in redox reactions, making this compound versatile for various applications .

Properties

Molecular Formula

C7H4F2N2O4

Molecular Weight

218.11 g/mol

IUPAC Name

4-(difluoromethyl)-5-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F2N2O4/c8-6(9)5-3(7(12)13)1-10-2-4(5)11(14)15/h1-2,6H,(H,12,13)

InChI Key

JEQWRRSDYFJZOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])C(F)F)C(=O)O

Origin of Product

United States

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